molecular formula C20H24ClN B586370 N-Desmethyl Terbinafine Hydrochloride CAS No. 152830-98-3

N-Desmethyl Terbinafine Hydrochloride

Cat. No.: B586370
CAS No.: 152830-98-3
M. Wt: 313.869
InChI Key: AMMKMPFFQUSVCX-ZFXMFRGYSA-N
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Description

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Desmethyl Terbinafine Hydrochloride involves several steps. One common method starts with the reaction of monomethylamine aqueous solution and (E)-1,3-dichloropropene to obtain (E)-1-methylamino-3-chloropropylene. This intermediate then reacts with tertiary butyl acetylene to form (E)-N-(6,6-dimethyl-2-heptylene-4-alkynyl)methylamine. Finally, this compound reacts with 1-chloromethylnaphthalene to produce Terbinafine, which is then salified with hydrochloric acid to obtain Terbinafine Hydrochloride .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves precise control of reaction conditions to ensure high yield and purity. The materials used are readily available, and the method is cost-effective, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-Desmethyl Terbinafine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce N-oxide derivatives, while reduction may yield fully saturated compounds .

Scientific Research Applications

N-Desmethyl Terbinafine Hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Desmethyl Terbinafine Hydrochloride is unique due to its role as a metabolite of Terbinafine. It contributes to the overall pharmacokinetics and efficacy of Terbinafine, making it an important compound for studying the drug’s metabolism and therapeutic effects .

Properties

IUPAC Name

(E)-6,6-dimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N.ClH/c1-20(2,3)14-7-4-8-15-21-16-18-12-9-11-17-10-5-6-13-19(17)18;/h4-6,8-13,21H,15-16H2,1-3H3;1H/b8-4+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMKMPFFQUSVCX-ZFXMFRGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C#CC=CCNCC1=CC=CC2=CC=CC=C21.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C#C/C=C/CNCC1=CC=CC2=CC=CC=C21.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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